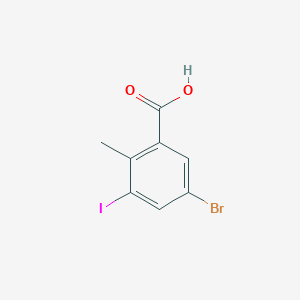

5-Bromo-3-iodo-2-methylbenzoic acid

Description

Contextualizing 5-Bromo-3-iodo-2-methylbenzoic acid within Aromatic Carboxylic Acid Research

Aromatic carboxylic acids, with benzoic acid as the parent compound, are a cornerstone of organic chemistry. researchgate.net They serve as fundamental building blocks for a vast array of more complex molecules, including many pharmaceutical agents and bioactive compounds. researchgate.netguidechem.com The functionalization of the aromatic ring allows for the fine-tuning of a molecule's properties.

This compound is a specific example of a polysubstituted aromatic carboxylic acid. Its structure is defined by a benzoic acid core with a bromine atom at the 5-position, an iodine atom at the 3-position, and a methyl group at the 2-position relative to the carboxylic acid. The CAS number for this compound is 1379364-28-9. biosynth.com While extensive research dedicated solely to this exact molecule is limited, its structural features place it firmly within active areas of chemical investigation.

The presence of the ortho-methyl group is particularly noteworthy due to the "ortho effect." This effect, resulting from steric hindrance, forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This altered conformation inhibits resonance between the carboxyl group and the aromatic ring, which typically increases the acidity of the benzoic acid compared to its meta and para isomers or the unsubstituted benzoic acid. wikipedia.orgquora.com

The bromine and iodine substituents make the molecule a valuable asset in synthetic chemistry. These halogens can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for building the complex molecular architectures often required for drug discovery and materials science applications. nbinno.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1379364-28-9 biosynth.com |

| Molecular Formula | C₈H₆BrIO₂ biosynth.com |

| Molecular Weight | 340.94 g/mol biosynth.com |

| SMILES | CC1=C(C=C(C=C1I)Br)C(=O)O biosynth.com |

| InChI Key | JGSFWZGJNRDWDV-UHFFFAOYSA-N cymitquimica.com |

Significance of Dihalogenated Aromatic Scaffolds in Synthetic Chemistry

Dihalogenated aromatic scaffolds, such as the one found in this compound, are of significant strategic importance in modern organic synthesis. The differential reactivity of the two distinct halogen atoms (bromine and iodine) allows for selective and sequential chemical transformations. This feature is highly desirable for the efficient and controlled construction of complex target molecules.

For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This reactivity difference enables chemists to selectively functionalize the iodine-bearing position while leaving the bromine-bearing position intact for a subsequent, different coupling reaction. This stepwise approach provides a powerful tool for creating molecular diversity from a single, readily accessible building block.

Structurally similar compounds, such as 3-Bromo-5-iodobenzoic acid, are utilized as starting reagents for the synthesis of complex molecules, including thromboxane (B8750289) receptor antagonists, through regioselective cross-coupling reactions. acs.org Similarly, 5-Bromo-2-iodobenzoic acid serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com The presence of two different halogens on the aromatic ring enhances the compound's utility as a building block for creating new drugs and pesticides. nbinno.com

The application of these dihalogenated building blocks is widespread. They are instrumental in the development of new pharmaceuticals, agrochemicals, and functional materials. The ability to introduce different substituents at specific positions on the aromatic ring is crucial for structure-activity relationship (SAR) studies in drug discovery, where researchers systematically modify a lead compound's structure to optimize its biological activity.

Table 2: Comparison of Related Dihalogenated Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Applications |

|---|---|---|---|

| This compound | 1379364-28-9 biosynth.com | C₈H₆BrIO₂ | Research chemical, building block for organic synthesis. biosynth.com |

| 5-Bromo-2-iodobenzoic acid | 21740-00-1 nbinno.com | C₇H₄BrIO₂ | Intermediate for pharmaceuticals, agrochemicals, and dyes. nbinno.com |

| 3-Bromo-5-iodobenzoic acid | 188815-32-9 acs.org | C₇H₄BrIO₂ | Starting material for the synthesis of thromboxane receptor antagonists via cross-coupling reactions. acs.org |

| 4-Bromo-5-iodo-2-methyl-benzoic acid | 1022983-51-2 | C₈H₆BrIO₂ | Building block for synthesizing complex organic molecules via nucleophilic aromatic substitutions and coupling reactions. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodo-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEJCTGTAAQGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Bromo 3 Iodo 2 Methylbenzoic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 5-Bromo-3-iodo-2-methylbenzoic acid serves as a valuable building block in these reactions due to the differential reactivity of its iodo and bromo substituents.

Palladium-Catalyzed C-S Cross-Coupling Reactions with Aryl Halides

Palladium catalysts can be used for C-S cross-coupling reactions. For instance, in a related compound, 5-bromo-2-(phenylthio)benzoic acid, the carbon-sulfur bond is a key feature. nih.gov While specific studies on this compound are not detailed, the reactivity of similar halobenzoic acids suggests its potential in forming C-S bonds. For example, copper-catalyzed methods have been developed for C-S bond formation using 2-halobenzoic acids and thiols, offering a regioselective approach that avoids the need for protecting the carboxylic acid group. nih.gov

Copper-Catalyzed Cyclization and Annulation Reactions (e.g., quinazolinone synthesis from 2-halobenzoic acids)

Copper-catalyzed reactions are instrumental in the synthesis of heterocyclic compounds like quinazolinones from 2-halobenzoic acids. acs.orgorganic-chemistry.orgrsc.orgnih.gov These reactions often proceed through a domino sequence involving Ullmann-type coupling followed by cyclization. acs.org The use of readily available starting materials and environmentally friendly oxidants like air makes these methods particularly attractive. acs.org While direct examples with this compound are not prevalent, the general applicability to 2-halobenzamides suggests its potential as a substrate in such transformations. acs.org The synthesis of quinazolinones is of significant interest due to their wide range of biological and pharmacological activities. acs.org

Palladium/Norbornene Cooperative-Catalyzed Cascade Cyclizations (e.g., with o-bromobenzoic acids)

A notable application of palladium catalysis is the cooperative cascade cyclization with norbornene, often referred to as Catellani-type reactions. acs.orgrsc.orgacs.orgnih.govlookchem.comnih.govacs.org This methodology allows for the simultaneous functionalization of both the ortho and ipso positions of aryl halides. nih.gov Specifically, o-bromobenzoic acids can be used as coupling partners in these cascade reactions to construct complex fused polycyclic structures. acs.orgrsc.orgacs.orgnih.govlookchem.com The process typically involves a sequence of intramolecular carbopalladation, C-H activation, and decarboxylation, leading to the formation of multiple C-C bonds in a single operation. acs.orgnih.gov This strategy has been successfully employed to synthesize diverse scaffolds, including fused phenanthridinones and indolo[2,1-a]isoquinolines. acs.orgacs.orgnih.gov

Selective Vinylic Substitutions with Bromoiodo Aromatics

Palladium acetate-catalyzed vinylic arylation of olefins can occur selectively at the iodo group of aromatic compounds containing both iodo and bromo substituents. acs.org This selectivity allows for the controlled introduction of a vinyl group at the position of the more reactive iodine atom, leaving the bromine atom available for subsequent transformations. The reactivity of the aryl bromide can be activated by the addition of a triarylphosphine to the palladium acetate (B1210297) catalyst. acs.org This differential reactivity is a key principle in the sequential functionalization of bromoiodo aromatics.

Suzuki-Miyaura and Sonogashira Coupling Reactions for Aryl and Alkynyl Functionalization

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. libretexts.orgnih.govmdpi.com It typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. libretexts.orglibretexts.org The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. nih.govresearchgate.net This predictable reactivity allows for the selective coupling at the iodine position of this compound. By carefully selecting the reaction conditions, it is possible to achieve chemoselective cross-coupling. nih.gov For instance, the reaction can be performed at the iodo- position first, and then, by modifying the conditions (e.g., changing the ligand or increasing the temperature), a second coupling can be performed at the bromo- position. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling shows a higher reactivity for iodides compared to bromides. wikipedia.orgnih.gov This allows for the selective alkynylation at the 3-position (iodo) of this compound, while leaving the 5-position (bromo) intact for further functionalization. researchgate.net

Reactivity Differences between Bromine and Iodine Substituents in Cross-Coupling

The difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-B) bonds is a fundamental aspect that enables the selective functionalization of bromoiodoaromatic compounds like this compound. nih.gov The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent palladium center, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. libretexts.orgresearchgate.net This inherent reactivity difference allows for chemoselective reactions where the iodine is substituted while the bromine remains. nih.gov

Several factors influence the selectivity of these cross-coupling reactions, including the choice of catalyst, ligands, base, and solvent. nih.govnih.gov For instance, in Suzuki-Miyaura couplings, it's possible to perform sequential reactions by first coupling at the iodo- position under milder conditions and then at the bromo- position under more forcing conditions, such as by increasing the temperature or changing the ligand. nih.gov Similarly, in Sonogashira couplings, the greater reactivity of the C-I bond allows for selective alkynylation. wikipedia.org This principle of differential reactivity is a powerful strategy for the modular synthesis of highly substituted aromatic compounds. nih.gov

Interactive Data Table: Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst/Reagents | Selective Position | Reference |

| Vinylic Substitution | Palladium acetate | Iodo | acs.org |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | Iodo (preferentially) | nih.govresearchgate.net |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, alkyne, base | Iodo (preferentially) | wikipedia.orgnih.gov |

| C-S Cross-Coupling | Cu/Cu2O, thiol, K2CO3 | Bromo (in 2-bromobenzoic acids) | nih.gov |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound is a primary site for various chemical reactions, enabling the synthesis of a diverse array of derivatives. Common transformations include esterification, amidation, and reduction.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, or by conversion to an acyl halide followed by reaction with an alcohol, yields the corresponding ester. For instance, reaction with methanol (B129727) would produce methyl 5-bromo-3-iodo-2-methylbenzoate. These ester derivatives are often used as intermediates in further synthetic steps.

Amidation: The carboxylic acid can be converted into an amide by reacting it with an amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by the addition of the desired amine. This reaction is fundamental in the synthesis of a wide range of compounds with potential biological activity.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is commonly carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting (5-bromo-3-iodo-2-methylphenyl)methanol can then be used in subsequent synthetic elaborations.

These transformations of the carboxylic acid group are summarized in the table below:

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

Synthesis of Complex Polycyclic Systems utilizing Dihalogenated Benzoic Acid Derivatives as Synthons (e.g., polycarbo-substituted indoles)

The presence of two distinct halogen atoms (bromine and iodine) on the benzoic acid scaffold of this compound makes it a valuable building block, or synthon, for the construction of complex polycyclic systems. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions allows for sequential and site-selective introduction of various substituents.

One notable application of dihalogenated aromatic compounds is in the synthesis of polysubstituted indoles, a core structure in many pharmaceuticals and biologically active molecules. While direct use of this compound in indole (B1671886) synthesis is not extensively documented in readily available literature, the principles of using dihalogenated precursors are well-established. For instance, Fischer indole synthesis, a classic method for indole formation, can be adapted to use appropriately substituted phenylhydrazines, which can be synthesized from dihalogenated benzoic acids. researchgate.net

Modern synthetic methods often employ transition-metal-catalyzed cross-coupling reactions to construct the indole scaffold. For example, a dihalogenated benzoic acid derivative can undergo a Sonogashira coupling at the more reactive iodide position, followed by a subsequent cyclization reaction. sigmaaldrich.com The remaining bromide can then be used for further functionalization of the polycyclic system.

The synthesis of complex polycyclic aromatic compounds often relies on a "precursor approach," where stable, soluble precursors are first synthesized and then converted to the final, often insoluble or unstable, target molecule. nih.gov Dihalogenated benzoic acids can serve as key starting materials for these precursors. For example, they can be elaborated through a series of coupling and cyclization reactions to form the backbone of a polycyclic system.

The table below outlines a general strategy for the use of dihalogenated benzoic acids in the synthesis of polycyclic systems.

| Synthetic Strategy | Key Reactions | Resulting Polycyclic System (Example) |

| Sequential Cross-Coupling | Sonogashira, Suzuki, or Heck reactions | Substituted Indoles, Carbazoles |

| Cyclization Reactions | Fischer Indole Synthesis, Palladium-catalyzed annulations | Polycarbo-substituted Indoles |

| Precursor Approach | Stepwise construction of a larger framework followed by a final ring-closing or aromatization step | Polycyclic Aromatic Hydrocarbons |

The versatility of this compound and related dihalogenated synthons provides a powerful platform for the construction of diverse and complex molecular architectures, including polycarbo-substituted indoles and other significant heterocyclic and polycyclic aromatic systems.

Theoretical and Computational Investigations of 5 Bromo 3 Iodo 2 Methylbenzoic Acid

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional, are instrumental in determining the electronic structure and optimizing the geometry of benzoic acid derivatives. ijtsrd.comnih.gov For similar compounds, these calculations have been performed using basis sets like 6-311++G(d,p) to predict molecular structures and vibrational wavenumbers. nih.gov

Geometry optimization calculations for related molecules, such as 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, using the B3LYP/6-311++G(d,p) basis set have shown good agreement between theoretical and experimental values for bond lengths and angles. For instance, the calculated bond lengths for C-O and O-H were found to be in the range of 1.210 Å–1.354 Å and 0.968 Å, respectively, which aligns well with experimental data. mdpi.com This level of theory is effective in providing reliable predictions of the molecular geometry of substituted benzoic acids.

These computational methods allow for the determination of the most stable three-dimensional arrangement of atoms in the molecule, which is essential for understanding its reactivity and interactions with other molecules.

Conformational Analysis and Rotational Energy Barriers

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The study of rotational energy barriers provides information on the energy required to move between these different conformations.

For aromatic compounds with substituents, the rotational barriers can be influenced by electronic effects. Electron-donating groups generally have lower rotational barriers compared to electron-withdrawing groups. nih.gov In some cases, the resistance to rotation around a C-C bond is minimal, leading to what is characterized as free rotation at room temperature. nih.gov

The stability of different conformers can be influenced by factors such as steric hindrance and hyperconjugative interactions. msu.edu For instance, in some halogenated ethanes, gauche conformers are stabilized by hyperconjugation, while in others, the anti-conformer is preferred. msu.edu For substituted butanes, the rotational barriers and the energy differences between conformers can be significant, with some eclipsed forms exhibiting considerable strain. msu.edu

Vibrational Spectroscopy Predictions and Analyses

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By using DFT calculations, it is possible to predict the vibrational frequencies and assign them to specific molecular motions.

For example, in a study on 2-amino-5-bromobenzoic acid, DFT calculations at the B3LYP/6-311+G level were used to compute the vibrational wavenumbers. ijtsrd.com The calculated frequencies were then compared with experimental FT-IR and FT-Raman spectra, showing good agreement after scaling. ijtsrd.com The assignments of the vibrational modes were performed based on the Potential Energy Distribution (PED). ijtsrd.com

Key vibrational modes for benzoic acid derivatives include:

O-H stretching: Typically observed in the range of 3600-3400 cm⁻¹, this vibration is sensitive to hydrogen bonding. mdpi.com

C=O stretching: This mode gives rise to a strong absorption band in the IR spectrum, usually around 1776 cm⁻¹ for a pure carbonyl stretch. mdpi.com For 2-amino-5-bromobenzoic acid, this stretch was observed around 1655 cm⁻¹ in the IR spectrum. ijtsrd.com

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3110–3000 cm⁻¹. mdpi.comnih.gov

C-C stretching: These vibrations are found in the fingerprint region of the spectrum, typically between 1588 and 1279 cm⁻¹. mdpi.com

The table below shows a comparison of experimental and theoretical vibrational frequencies for a related compound, 2-amino-5-bromobenzoic acid. ijtsrd.com

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (cm⁻¹) |

| C=O Stretch | 1655 | 1652 | 1672 |

Energetic and Thermodynamic Property Computations

Computational methods can also be used to determine the energetic and thermodynamic properties of molecules, such as enthalpies of formation. These calculations provide valuable data for understanding the stability and reactivity of the compound.

Computational Studies on Molecular Interactions and Binding Affinities

Computational studies, particularly molecular docking, are employed to investigate the interactions of small molecules with biological macromolecules, such as enzymes. This approach helps in predicting the binding affinity and orientation of a molecule within the active site of a protein, which is crucial for drug design and understanding mechanisms of enzyme inhibition.

For instance, molecular docking studies have been performed on compounds like 2-acetylamino-5-bromo-6-methylpyridine (B57760) to assess their potential as anticancer agents by examining their interactions with specific protein targets. researchgate.net Similarly, docking studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid have been used to predict its protein binding capabilities. mdpi.com These studies often involve analyzing the non-bonding interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 5-bromo-3-iodo-2-methylbenzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR), valuable information about the chemical environment of each atom is obtained.

In the ¹H NMR spectrum of a related compound, 2-iodo-5-methylbenzoic acid, the methyl group protons (-CH₃) typically appear as a singlet around δ 2.33 ppm. The aromatic protons show distinct signals, for instance, a doublet at δ 7.85 ppm and another at δ 7.61 ppm, with their splitting patterns (J values) revealing adjacent proton couplings. For similar structures like 2-amino-3-bromo-5-methylbenzoic acid, the methyl protons resonate at approximately δ 2.40 ppm, while an aromatic proton can appear as a singlet at δ 7.58 ppm. The acidic proton of the carboxylic acid group in benzoic acid derivatives is often observed as a broad singlet at a significantly downfield chemical shift, for example, around δ 13.16 ppm in the spectrum of 5-bromo-2-methylbenzoic acid. chemicalbook.com

Table 1: Representative ¹H NMR Data for Related Benzoic Acid Derivatives

| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |

| 2-Iodo-5-methylbenzoic acid | -CH₃ | 2.33 | Singlet |

| Aromatic-H | 7.85 | Doublet | |

| Aromatic-H | 7.61 | Doublet | |

| 2-Amino-3-bromo-5-methylbenzoic acid | -CH₃ | 2.40 | Singlet |

| Aromatic-H | 7.58 | Singlet | |

| 5-Bromo-2-methylbenzoic acid chemicalbook.com | -COOH | 13.16 | Singlet |

| Aromatic-H | 7.91 | Singlet | |

| Aromatic-H | 7.63 | Doublet | |

| Aromatic-H | 7.27 | Doublet | |

| -CH₃ | 2.50 | Singlet |

This table presents data from related compounds to illustrate expected chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed. bldpharm.com

The molecular weight of this compound is 340.94 g/mol . cymitquimica.com In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to this mass. For its methyl ester, methyl 5-bromo-3-iodo-2-methylbenzoate, the predicted monoisotopic mass is 353.87524 Da. uni.lu

Analysis of related compounds provides insight into expected fragmentation. For instance, the mass spectrum of benzoic acid shows a protonated ion peak [M+H]⁺ at m/z 123 and a fragment from water loss [M+H−H₂O]⁺ at m/z 105. fu-berlin.de Dihydroxybenzoic acid isomers exhibit deprotonated molecules [M-H]⁻ at m/z 153 and fragments corresponding to water loss [M-H-H₂O]⁻ and carbon dioxide loss [M-H-CO₂]⁻. fu-berlin.de The presence of bromine and iodine isotopes in this compound would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.

Table 2: Predicted m/z Values for Adducts of Methyl 5-bromo-3-iodo-2-methylbenzoate uni.lu

| Adduct | m/z |

| [M+H]⁺ | 354.88252 |

| [M+Na]⁺ | 376.86446 |

| [M-H]⁻ | 352.86796 |

| [M+NH₄]⁺ | 371.90906 |

| [M+K]⁺ | 392.83840 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. sigmaaldrich.com

Key expected absorptions for this molecule include:

O-H Stretch: A very broad band is anticipated in the region of 3300-2500 cm⁻¹ due to the carboxylic acid's O-H stretching vibration, which is influenced by hydrogen bonding. libretexts.org

C=O Stretch: A strong, sharp absorption band for the carbonyl group (C=O) of the carboxylic acid is expected between 1760 and 1690 cm⁻¹. libretexts.org For benzoic acid itself, this peak is observed around 1700 cm⁻¹. youtube.com

C-O Stretch: A stretching vibration for the C-O bond of the carboxylic acid should appear in the 1320-1210 cm⁻¹ range. libretexts.org

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically occur between 3100-3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations for the aromatic ring are expected in the 1600-1450 cm⁻¹ region. youtube.com

C-Br and C-I Stretches: The vibrations for the carbon-bromine and carbon-iodine bonds will appear in the fingerprint region at lower wavenumbers.

While the exact spectrum for this compound is not detailed in the search results, the spectrum of the related 3-bromo-5-iodobenzoic acid has been recorded using both KBr and ATR techniques. nih.gov

Table 3: General Infrared Absorption Ranges for Functional Groups in Benzoic Acids libretexts.orgpressbooks.publibretexts.org

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 (Strong) |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of this compound and for separating it from potential isomers. bldpharm.com

The synthesis of iodo-methylbenzoic acids can sometimes lead to the formation of isomers, such as 3-iodo-2-methylbenzoic acid, which can be difficult to separate from the desired 5-iodo-2-methylbenzoic acid product. google.com HPLC analysis is a key method to determine the purity of the final product and quantify the presence of such isomers. For example, in the synthesis of 5-iodo-2-methylbenzoic acid, HPLC analysis was used to confirm a purity of 99.7% in the crystallized product. google.com

The choice of chromatographic conditions, including the column type (e.g., C18), mobile phase composition, and detector, is optimized to achieve effective separation and quantification. oup.com For instance, a C18 column with a water-acetonitrile mobile phase containing acetic acid has been used for the analysis of benzoic acid derivatives. oup.com The polarity of the molecule, influenced by its substituents, plays a significant role in its retention behavior during chromatography.

Supramolecular Chemistry and Crystal Engineering of 5 Bromo 3 Iodo 2 Methylbenzoic Acid and Its Analogs

Design and Analysis of Hydrogen Bonding Networks

The carboxylic acid group is a powerful and reliable functional group for directing the assembly of molecules in the solid state through hydrogen bonding. In the case of 5-bromo-3-iodo-2-methylbenzoic acid and related structures, the primary hydrogen-bonding motif involves the carboxyl group.

Typically, carboxylic acids self-assemble into well-defined patterns, most commonly the centrosymmetric dimer. researchgate.net In this arrangement, two molecules are linked by a pair of O—H⋯O hydrogen bonds, forming a robust R²₂(8) ring motif. mdpi.com This dimer is a highly predictable supramolecular synthon. For instance, in the crystal structure of 5-bromo-2-(phenylamino)benzoic acid, molecules are linked by these characteristic pairwise O—H⋯O hydrogen bonds, resulting in the formation of carboxylic acid inversion dimers. researchgate.net Similarly, in cocrystals of theophylline (B1681296) and benzoic acid, the carboxyl group of benzoic acid forms a hydrogen bond with the theophylline molecule. mdpi.com

Alternatively, carboxylic acids can form catemeric motifs, where molecules are linked into infinite chains. mdpi.com These can include C(4) chains, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the next. The choice between the dimer and catemer motif can be influenced by steric factors and the presence of other competing intermolecular interactions within the crystal lattice. The specific hydrogen bonding patterns in this compound would dictate the primary organization of its molecules, which is then further elaborated by other weaker interactions.

Role of Halogen Bonding Interactions in Crystal Packing

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like an oxygen or nitrogen atom. nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.govacs.org The strength of this interaction is tunable and generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. acs.orgacs.org

In dihalogenated benzoic acids like this compound, both the iodine and bromine atoms are potential halogen bond donors. The iodine atom, having the largest and most positive σ-hole, is expected to form the strongest halogen bonds. These interactions are highly directional and play a crucial role in the final crystal packing.

Common halogen bonding interactions observed in the crystal structures of related compounds include I···O, Br···O, and I···N contacts. acs.orgnih.gov For example, in cocrystals of m-halogenopyridines with m-halogenobenzoic acids, I···O halogen bonds were found to be dominant over C-H···O hydrogen bonds in structures containing iodine. acs.org The energies of these I···O bonds were calculated to be considerably stronger than the corresponding Br···O or Cl···O bonds, explaining the structural preference. acs.org In other structures, short Br···Br interactions have been observed to link molecular layers. researchgate.net The presence of both a strong (I) and a moderate (Br) halogen bond donor on the same molecule allows for a hierarchy of interactions that can be exploited to build complex, multi-dimensional supramolecular assemblies.

Co-crystallization and Supramolecular Synthons Derived from Dihalogenated Benzoic Acids

Co-crystallization is a powerful technique used to modify the physicochemical properties of solid materials by combining two or more different molecules in a single crystal lattice. nih.gov This approach relies on the use of predictable, non-covalent interactions known as supramolecular synthons. rsc.org Dihalogenated benzoic acids are excellent candidates for co-crystal formation due to their ability to form both robust hydrogen bonds via the carboxylic acid group and directional halogen bonds.

The carboxylic acid···pyridine and acid···amide synthons are among the most reliable and widely used in crystal engineering. rsc.orgnih.gov The acid···amide heterosynthon, for instance, involves a planar dimer formation through O-H···O and N-H···O hydrogen bonds. nih.gov By combining a dihalogenated benzoic acid with a suitable coformer containing a primary amide, one can reliably generate this motif.

Formation of Extended Molecular Architectures and Self-Assembly

The combination of hydrogen and halogen bonding in dihalogenated benzoic acids facilitates the self-assembly of molecules into extended one-dimensional (1-D) and two-dimensional (2-D) networks.

1-D Chains: Molecules can be linked into infinite chains through various interactions. For instance, carboxylic acid catemers form 1-D chains via hydrogen bonds. mdpi.com Alternatively, halogen bonds can connect molecules end-to-end. In the crystal structures of cocrystals involving 1,4-diiodotetrafluorobenzene, halogen bonds are the primary interactions driving the formation of chain-like structures. nih.gov

2-D Networks: These 1-D chains can then be further assembled into 2-D sheets or layers. In many crystal structures, hydrogen-bonded chains are linked into layers through weaker interactions like C-H···π or halogen bonds. researchgate.netnih.govnih.gov For example, in one reported structure, molecules are linked by N—H⋯O hydrogen bonds to form chains, which are then connected into layers by O—H⋯S hydrogen bonds. researchgate.net These layers are further stabilized by Br···Br interactions. researchgate.net In the case of this compound, one could envision a scenario where carboxylic acid dimers (0-D units) are first formed via strong O-H···O hydrogen bonds. These dimers could then be linked into 1-D ribbons via I···O halogen bonds, and these ribbons could subsequently be assembled into 2-D layers through weaker Br···O or C-H···π interactions, showcasing a hierarchical assembly process.

Crystal Structure Analysis

To fully understand the intricate network of intermolecular interactions that govern the crystal packing of compounds like this compound, several analytical techniques are employed.

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds. nih.gov The analysis also generates two-dimensional "fingerprint plots," which provide a quantitative summary of the different types of contacts present in the crystal. researchgate.netnih.gov For example, a fingerprint plot can show the percentage contribution of H···H, O···H/H···O, and Br···H/H···Br interactions to the total crystal packing. nih.govnih.gov

Interaction Energies: While Hirshfeld analysis visualizes contacts, computational methods can be used to calculate the energies associated with these interactions. nih.gov Symmetry-adapted perturbation theory (SAPT) and other quantum chemical calculations can determine the strength of individual hydrogen and halogen bonds in kJ/mol. acs.orgacs.org For example, calculations have shown that I···O halogen bonds can have interaction energies of around 10-12 kJ/mol. acs.org These calculations are crucial for understanding the hierarchy of interactions, confirming that strong hydrogen bonds are the primary drivers of assembly, followed by strong halogen bonds (I···O), and then weaker interactions that fine-tune the final structure. acs.orgnih.gov

Specialized Research Applications of 5 Bromo 3 Iodo 2 Methylbenzoic Acid Derivatives

Versatile Building Blocks in the Synthesis of Diverse Organic Compounds

Derivatives of 5-bromo-3-iodo-2-methylbenzoic acid are highly valued as versatile building blocks in organic synthesis. The presence of multiple, distinct functional groups on the aromatic ring—specifically the bromo, iodo, and carboxylic acid moieties—provides chemists with a powerful tool for constructing complex molecular architectures. The differential reactivity of the carbon-halogen bonds (the C-I bond being more reactive than the C-Br bond in many catalytic systems) allows for selective, sequential functionalization. researchgate.netacs.org

This site-selectivity is crucial in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of different substituents at specific positions on the benzene (B151609) ring. nih.govnih.gov For instance, one halogen can be reacted while the other remains intact for a subsequent transformation. Furthermore, the carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, or it can be removed entirely via decarboxylation, further expanding the synthetic possibilities. nih.gov This multi-functional nature makes these derivatives ideal starting materials for creating a wide array of substituted aromatic compounds.

Intermediates in the Development of Advanced Functional Molecules

Building on their role as versatile synthons, derivatives of this compound serve as key intermediates in the synthesis of advanced functional molecules. These are molecules designed with specific properties for applications in medicine, agrochemicals, and materials science. nih.gov The strategic placement of the bromo and iodo groups allows for the controlled, stepwise assembly of complex target structures, which is a highly sought-after capability in the fine chemical industry. nih.gov

For example, a common strategy involves a selective cross-coupling reaction at the more reactive iodine position, followed by a different coupling reaction at the bromine position. researchgate.net This stepwise approach is essential for building unsymmetrically substituted biaryl compounds or for attaching complex side chains, which are common motifs in pharmacologically active molecules and advanced materials. The ability to functionalize the periphery of a pre-formed aromatic core provides a streamlined pathway to novel compounds that would be difficult to access through other synthetic routes. nih.govrsc.org

Substrates and Ligands in Catalysis Research, particularly Transition Metal Catalysis

In the realm of catalysis, derivatives of this compound play a dual role, acting as both substrates and potential ligands.

As substrates , these compounds are frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.gov The distinct reactivities of the C–I and C–Br bonds allow for chemoselective couplings. For instance, a nickel-catalyzed cross-electrophile coupling has been shown to be selective for the C–I bond in bromo(iodo)arenes, leaving the C–Br bond available for subsequent reactions. researchgate.netacs.org This enables the programmed synthesis of multi-substituted arenes.

As ligands , the structure can be modified to coordinate with transition metals, thereby influencing the outcome of a catalytic reaction. The carboxylic acid group can act as a directing group in C-H activation/functionalization reactions, guiding a metal catalyst to a specific position on the aromatic ring to form new bonds. researchgate.netresearchgate.net This approach is used to synthesize various benzo-fused heterocyclic compounds. researchgate.netresearchgate.net Furthermore, the entire molecule can serve as a scaffold for designing more complex ligands that can enhance the efficiency, selectivity, and stability of transition metal catalysts. nih.gov

Exploration in Materials Science Research (e.g., building blocks for polymers, dyes)

The unique structure of this compound derivatives makes them attractive candidates for exploration in materials science. They can serve as halogenated monomers in the synthesis of specialized polymers. specialchem.com The incorporation of heavy atoms like bromine and iodine into a polymer backbone can significantly alter the material's properties, potentially enhancing its refractive index, thermal stability, or X-ray absorption capabilities. The ability to selectively functionalize the two different halogen sites allows for the creation of cross-linked polymers or polymers with precisely placed side chains.

Furthermore, halogenated aromatic compounds are foundational to the synthesis of organic dyes and pigments. nih.gov The electronic properties of the aromatic ring can be tuned by replacing the halogen atoms with various electron-donating or electron-withdrawing groups via cross-coupling reactions. This tuning is critical for developing new chromophores for applications ranging from textiles to advanced electronic materials like organic light-emitting diodes (OLEDs). The core structure is also similar to benzoic acid derivatives that have been studied for their inclusion in polymer crystalline cavities, suggesting potential for creating novel co-crystalline materials. mdpi.com

Investigation as Corrosion Inhibitors for Metallic Surfaces

Derivatives of this compound are being investigated as potential corrosion inhibitors for metallic surfaces. The effectiveness of organic corrosion inhibitors often relies on their ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. mdpi.com Aromatic compounds containing heteroatoms (such as oxygen from the carboxylic acid and the halogens) and π-electrons from the benzene ring are particularly effective in this role. mdpi.comrsc.org

The mechanism of inhibition involves the interaction of the lone pair electrons of the heteroatoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. The carboxylic acid group can act as a strong anchoring point to the surface. It is hypothesized that derivatives of this compound could form a stable, passivating layer on metal surfaces, thereby preventing corrosion in acidic or other harsh environments. mdpi.combohrium.com Theoretical studies, such as Density Functional Theory (DFT), are often used to predict the adsorption behavior and inhibition efficiency of such halogenated organic molecules. rsc.orgbohrium.com

Emerging Research Directions and Future Outlook

Advancements in Sustainable and Efficient Synthesis Protocols

The industrial viability and environmental footprint of producing 5-Bromo-3-iodo-2-methylbenzoic acid are critically dependent on the efficiency and sustainability of its synthesis. Current synthetic routes for substituted benzoic acids often involve multi-step processes that can be resource-intensive and generate significant waste. google.com Future research is focused on developing greener and more atom-economical synthetic methodologies.

Key areas of advancement include:

Catalytic Oxidation: Moving away from stoichiometric oxidants like potassium permanganate (B83412), modern approaches focus on catalytic liquid-phase oxidation of substituted toluenes using air or oxygen. google.comnih.gov Research into novel catalyst systems, potentially involving cobalt and manganese salts, aims to lower reaction temperatures and pressures, thereby reducing energy consumption. nih.govgoogle.com

Process Optimization: Innovations in reaction conditions, such as the use of mixed solvent systems, can minimize equipment corrosion and simplify product separation, leading to higher purity and yield. google.com For instance, a patented process for the related 5-iodo-2-methylbenzoic acid highlights the use of microporous compounds and a simple purification process to achieve a high-purity product with catalyst recycling, demonstrating a step towards more sustainable production. google.com

Green Chemistry Principles: The application of green chemistry principles, such as using renewable resources, less hazardous solvents, and designing for energy efficiency, is paramount. nih.gov Future protocols will likely explore flow chemistry and mechanochemistry to improve reaction control, reduce waste, and enhance safety.

Expanding the Scope of Regioselective Functionalization

The distinct electronic environments and reactivities of the bromine and iodine substituents on the aromatic ring of this compound make it an ideal substrate for regioselective functionalization. This allows for the sequential and controlled introduction of new chemical moieties at specific positions, opening pathways to complex molecular architectures.

Future research will likely concentrate on:

Selective Cross-Coupling Reactions: The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference can be exploited to selectively replace the iodine atom first in reactions like Suzuki, Heck, and Sonogashira couplings, leaving the bromine atom available for subsequent transformations. The carboxylic acid group can also act as a directing group, influencing the selectivity of these reactions. nih.govsigmaaldrich.comsigmaaldrich.comacs.org

Decarbonylative Coupling: Recent advances in decarbonylative cross-coupling reactions allow for the direct use of carboxylic acids to form new carbon-carbon bonds, providing an alternative to traditional methods that rely on halide starting materials. organic-chemistry.org Applying this to this compound could enable novel synthetic routes to biaryl compounds.

Directed C-H Functionalization: The development of catalysts that can selectively activate and functionalize specific C-H bonds on the aromatic ring, guided by the existing substituents, represents a major frontier. This would allow for even more precise and efficient molecular editing.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby saving time and resources. For this compound, computational methods can provide deep insights into its behavior.

Key applications include:

Property Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular geometry, electronic structure, spectral data (NMR, IR), and reactivity. researchgate.net This information is crucial for understanding its chemical behavior and for designing new applications.

Reaction Modeling: Computational models can elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of functionalization reactions. This is particularly valuable for optimizing conditions for complex, multi-step syntheses.

Supramolecular Assembly Simulation: Modeling techniques like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can predict the phase behavior and solubility of benzoic acid derivatives. nih.gov Molecular dynamics simulations can be employed to understand and predict how molecules of this compound will self-assemble into larger supramolecular structures. researchgate.net

Rational Design of Novel Supramolecular Materials

The presence of both a hydrogen-bond-donating and -accepting carboxylic acid group and two halogen-bond-donating atoms (bromine and iodine) makes this compound a highly promising building block for crystal engineering and the design of supramolecular materials. nih.gov

Future research directions are expected to involve:

Co-crystal Engineering: By combining this compound with other molecules (co-formers), it is possible to create co-crystals with tailored physical properties, such as solubility and melting point. The interplay of hydrogen and halogen bonds provides a powerful tool for controlling the resulting crystal structures. researchgate.netmdpi.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form MOFs. The bromo and iodo substituents can then be used to further functionalize the pores of the MOF or to create inter-framework interactions, leading to materials with potential applications in gas storage, separation, and catalysis.

Luminescent Materials: The incorporation of heavy atoms like iodine and bromine into organic molecules can enhance properties like phosphorescence. By incorporating this compound into larger conjugated systems or coordination complexes, it may be possible to develop new luminescent materials for applications in sensing and imaging. rsc.org

Potential in Interdisciplinary Research Fields

The unique combination of functional groups in this compound makes it a candidate for exploration in a variety of interdisciplinary fields, bridging chemistry, biology, and materials science.

Potential areas of application include:

Pharmaceutical and Agrochemical Synthesis: Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals due to their ability to modulate properties like lipophilicity and metabolic stability. byjus.com this compound serves as a versatile scaffold for the synthesis of new biologically active molecules. google.comvedantu.comannexechem.com

Materials Science: The high density imparted by the bromine and iodine atoms, along with its capacity for directed intermolecular interactions, makes this compound an interesting component for creating novel polymers, liquid crystals, and other functional materials.

Chemical Biology: As a tool compound, it could be used to probe biological systems. For example, its derivatives could be designed as specific enzyme inhibitors or as probes for studying protein-ligand interactions where halogen bonding plays a key role.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-bromo-3-iodo-2-methylbenzoic acid, and how do substituent positions influence reaction design?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group protection. For example:

Methylation : Introduce the methyl group via Friedel-Crafts alkylation or directed ortho-metalation (DoM) on a pre-halogenated benzoic acid precursor.

Halogenation : Bromination and iodination require careful control of reaction conditions (e.g., electrophilic substitution using Br₂/FeBr₃ or ICl in acetic acid). Substituent positions (e.g., methyl and carboxylic acid groups) direct halogenation to specific ring positions due to steric and electronic effects .

- Key Consideration : Use protecting groups (e.g., methyl esters) for the carboxylic acid to prevent unwanted side reactions during halogenation .

Q. How can researchers confirm the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to assess purity (>95% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., methyl group at C2 splits signals for adjacent protons).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) validate functional groups .

- Elemental Analysis : Match experimental C/H/Br/I percentages to theoretical values .

Advanced Research Questions

Q. How can competing halogenation pathways be minimized during synthesis?

- Methodological Answer :

- Directing Groups : The methyl group at C2 acts as a weak ortho/para director, while the carboxylic acid (or its ester) directs meta substitution. Optimize reaction order—introduce iodine first (stronger directing effect) to avoid over-bromination .

- Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions during iodination .

- Example : In flow chemistry, precise residence time and reagent stoichiometry improve regioselectivity for iodine incorporation at C3 .

Q. How should researchers address contradictory data between NMR and mass spectrometry?

- Methodological Answer :

- Cross-Validation :

NMR Reanalysis : Check for solvent impurities or incomplete dissolution (common with carboxylic acids). Use deuterated DMSO for better solubility .

High-Resolution MS : Confirm molecular ion ([M-H]⁻ at m/z 338.85 for C₈H₅BrIO₂) and rule out adducts (e.g., Na⁺/K⁺) .

- Synthesis Intermediates : Isolate and characterize intermediates (e.g., methyl-protected derivatives) to trace inconsistencies .

Q. What strategies improve regioselective functionalization for downstream applications (e.g., Suzuki coupling)?

- Methodological Answer :

- Protecting Groups : Convert the carboxylic acid to a methyl ester to reduce steric hindrance and direct cross-coupling to the iodine substituent .

- Catalytic Systems : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The iodine substituent enhances oxidative addition efficiency compared to bromine .

- Table : Common Coupling Partners and Yields

| Boronic Acid | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenyl | Biaryl | 72 | Pd(OAc)₂, K₂CO₃, DMF |

| Vinyl | Styrene | 65 | PdCl₂, CuI, NEt₃ |

Q. How can solubility challenges in aqueous reaction systems be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.